2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide is a synthetic compound with notable structural characteristics and potential applications in scientific research. It is classified under the category of acetamides, specifically as an aryl acetamide derivative. This compound has garnered attention due to its unique molecular structure and the potential biological activities associated with its derivatives.
This compound falls into the category of organic compounds, specifically within the subcategory of acetamides. Its structure includes an ethoxy group, a formyl group, and an iodophenoxy moiety, indicating its complex nature and potential reactivity.
The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide typically involves several key steps:
These synthetic routes may vary based on the specific conditions and reagents used, but they generally follow established organic synthesis protocols.
The synthesis often requires careful control of reaction conditions, including temperature, solvent selection, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
The molecular structure of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide can be represented with the following characteristics:
The compound has a logP value of 3.4167, indicating moderate lipophilicity, which may influence its biological activity and absorption properties. The polar surface area is measured at 59.091 Ų, providing insights into its solubility characteristics .
As a derivative of aryl acetamides, this compound may participate in various chemical reactions typical for amides and aromatic compounds:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions or degradation of sensitive functional groups.
While specific biological mechanisms for this compound are not extensively documented, similar compounds in its class often exhibit pharmacological activities through interactions with biological targets such as enzymes or receptors:
Further research is necessary to elucidate specific mechanisms related to this compound's activity in biological systems.
This compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture, necessitating proper storage conditions.
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide has potential applications in:
The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide (CAS: 486993-98-0) follows a convergent multi-step sequence, typically initiating with ortho-substituted phenol precursors. A common route involves:
Table 1: Representative Synthetic Routes and Yields
Starting Phenol | Iodination Method | Amide Coupling Agent | Overall Yield (%) |
---|---|---|---|
3-Ethoxy-4-hydroxybenzaldehyde | I₂/KI (80°C) | EDC/HOBt | 42 |
5-Ethoxy-2-hydroxyisophthalaldehyde | NIS (CHCl₃, RT) | DIC/DMAP | 38 |
4-Hydroxy-3-methoxybenzaldehyde | ICl (AcOH, 40°C) | CDI | 31 |
Critical bottlenecks include the low yield (≤50%) during amide bond formation and competing side reactions during formylation. Optimization via in situ activation of carboxylic acids using CDI (1,1'-carbonyldiimidazole) improves yields to 65–70% by suppressing racemization [4] [5].
Regioselectivity in iodination is governed by the ortho-directing effect of the ethoxy and formyl groups. Key approaches include:
Notably, precursors lacking alkoxy groups (e.g., unsubstituted phenols) exhibit erratic iodination patterns, underscoring the necessity of ethoxy as a directing group.
Ethoxylation employs Williamson ether synthesis, where phenolic precursors react with ethyl bromide/iodide under phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH). Optimal conditions (70°C, 8h) deliver >95% conversion, though over-alkylation may occur without temperature control [2].
Formylation leverages Vilsmeier-Haack reactions on ethoxy-substituted phenols:
Table 2: Formylation Efficiency Under Catalytic Conditions
Catalyst System | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
POCl₃ (3.0 eq) | DMF | 90 | 85 |
POCl₃ (3.0 eq) | DMA | 90 | 92 |
TiCl₄ (2.5 eq) | DCM | 40 | 62 |
Microwave-assisted Vilsmeier reactions (100°C, 20 min) further enhance throughput, reducing reaction times from 12h to <1h [9].
Coupling the carboxylic acid intermediate with 2-phenylethylamine employs three principal strategies:
Steric hindrance from the iodophenoxy moiety necessitates extended reaction times (24h) for complete conversion. Adding catalytic DMAP (4-dimethylaminopyridine) accelerates acylation by 50% [5].
Final purification confronts challenges from polar byproducts (e.g., ureas) and unreacted amines. Standard protocols involve:
Table 3: Crystallization Conditions and Purity Outcomes
Solvent System | Cooling Rate (°C/min) | Purity (%) | Recovery (%) |
---|---|---|---|
Ethanol/water (4:1) | 0.5 | 98.5 | 65 |
Toluene/heptane (1:1) | 1.0 | 97.2 | 72 |
Acetonitrile | 2.0 | 95.0 | 60 |
Yield Optimization: Reducing column chromatography through crude crystallization improves bulk throughput. Ethanol/water recrystallization delivers 65% recovery with ≥98.5% purity, meeting research-grade specifications [2].
Table 4: Compound Identifiers for 2-(2-Ethoxy-4-Formyl-6-Iodophenoxy)-N-(2-Phenylethyl)Acetamide
Identifier | Value | |
---|---|---|
CAS No. | 486993-98-0 | |
PubChem CID | 1020464 | |
Molecular Formula | C₁₉H₂₀INO₄ | |
Molecular Weight | 453.28 g/mol | |
SMILES | CCOC1=CC(C=O)=CC(I)=C1OCC(=O)NCCC2=CC=CC=C2 | |
Alternate CAS | 486994-22-3 | [1] [2] [10] |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: